Isoprunetin

Description

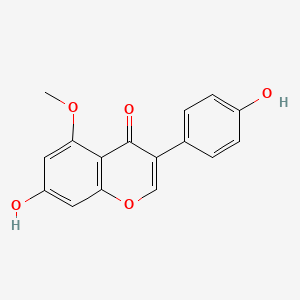

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSINCDVRUMTOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196598 | |

| Record name | Isoprunetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-98-6 | |

| Record name | Isoprunetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprunetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprunetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4569-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-O-METHYLGENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2UG76ML8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoprunetin biosynthesis pathway in plants

An In-depth Technical Guide to the Isoprunetin Biosynthesis Pathway in Plants

Introduction

Isoprunetin (5-O-methylgenistein) is an O-methylated isoflavone, a class of flavonoid compounds predominantly found in leguminous plants. Isoflavonoids play crucial roles in plant physiology, acting as phytoalexins in defense against pathogens and as signaling molecules in plant-microbe interactions. For drug development professionals, these compounds are of significant interest due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic properties. Isoprunetin itself is derived from the well-studied isoflavone genistein. Understanding the intricate biosynthetic pathway of Isoprunetin is critical for its targeted production through metabolic engineering in plants or microbial systems, aiming to enhance yields for pharmaceutical applications. This guide provides a comprehensive technical overview of the core biosynthetic pathway, its regulation, quantitative data on key enzymes, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway of Isoprunetin

The biosynthesis of Isoprunetin is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This intermediate serves as the entry point into the flavonoid biosynthetic pathway. The pathway proceeds through the formation of a chalcone, its isomerization to a flavanone, and subsequent rearrangement and modification to form the isoflavone core, which is finally methylated to yield Isoprunetin.

The key steps are:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Isoflavone Skeleton Formation: This is the committed step for isoflavonoid biosynthesis. Isoflavone synthase (IFS), a cytochrome P450 enzyme, catalyzes an aryl migration reaction to convert the flavanone naringenin into the unstable intermediate 2-hydroxyisoflavanone.[1]

-

Dehydration: The intermediate 2-hydroxyisoflavanone is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the isoflavone genistein (4',5,7-trihydroxyisoflavone).[1]

-

O-Methylation: The final step is the regiospecific methylation of the 5-hydroxyl group of genistein, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), specifically a genistein 5-O-methyltransferase, to produce Isoprunetin.[2]

Quantitative Data on Pathway Enzymes and Products

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products. While comprehensive kinetic data for every enzyme in every relevant species is not fully available, the following tables summarize known quantitative information.

Table 1: Key Enzymes in Isoprunetin Biosynthesis and Their Properties

| Enzyme | Abbreviation | Substrate(s) | Product | Plant Source | Km (µM) | Notes |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Various | 25 - 300 | First committed step of the phenylpropanoid pathway. |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Various | 5 - 50 | A cytochrome P450 monooxygenase. |

| 4-coumarate-CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA | Various | 10 - 200 | Activates p-coumaric acid for flavonoid synthesis. |

| Chalcone synthase | CHS | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Various | 0.6 - 2.0 | Key entry point into the flavonoid pathway. |

| Chalcone isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Various | 5 - 75 | Catalyzes intramolecular cyclization. |

| Isoflavone synthase | IFS | (2S)-Naringenin | 2-Hydroxyisoflavanone | Legumes (e.g., Soybean) | 5 - 15 | Rate-limiting, P450 enzyme specific to isoflavonoid synthesis.[1][3] |

| 2-hydroxyisoflavanone dehydratase | HID | 2-Hydroxyisoflavanone | Genistein | Legumes (e.g., Pueraria lobata) | - | Substrate is unstable, making characterization difficult.[1] |

| Genistein 5-O-methyltransferase | 5-OMT | Genistein, SAM | Isoprunetin | Lupinus luteus | - | A specific O-methyltransferase identified in roots.[2] |

Table 2: Example Isoflavone Content in Soybean Seeds (µg/g)

| Isoflavone Form | Source H | Source S | Source A |

| Daidzin | 390.8 | 298.72 | 340.5 |

| Genistin | 661.14 | 539.9 | 580.4 |

| Glycitin | 130.8 | 78.1 | 90.2 |

Data adapted from a study on isoflavone extraction from different soybean sources.[4] This table illustrates the relative abundance of major isoflavone glycosides, which are precursors to the aglycones like genistein.

Regulation of Isoprunetin Biosynthesis

The biosynthesis of isoflavonoids, including Isoprunetin, is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs) and is influenced by various environmental and developmental cues.

-

Transcriptional Control: Key enzyme-encoding genes in the pathway, particularly CHS and IFS, are regulated by complexes of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. In soybean, transcription factors like GmMYB176 and GmbZIP5 have been shown to regulate multiple steps in isoflavonoid biosynthesis.[5]

-

Environmental and Hormonal Signals: The pathway is induced by signals such as UV light, fungal infection, and nitrogen deficiency.[6] Light signals can be perceived by photoreceptors, which in turn modulate the activity of transcription factors that control the expression of biosynthetic genes.

-

Epigenetic Regulation: DNA methylation plays a significant role. For instance, cytosine methylation in the coding region of the Isoflavone Synthase (IFS) gene has been shown to positively regulate its expression and subsequent isoflavone accumulation in soybean seeds.[7][8] This suggests that epigenetic marks can fine-tune the metabolic flux towards isoflavonoid production.

Experimental Protocols

Studying the Isoprunetin biosynthesis pathway involves a series of experimental procedures, from extracting the compounds from plant tissues to assaying the activity of key enzymes.

Protocol 1: Extraction of Isoflavonoids from Plant Material

This protocol describes a general method for extracting isoflavonoids from dried plant material, such as soybean flour.

Materials and Reagents:

-

Dried, powdered plant material (e.g., soybean seeds)

-

80% Ethanol or 80% Acetonitrile

-

Hexane (for defatting, if necessary)

-

Centrifuge and tubes

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Defatting (for high-lipid samples): If the plant material has a high lipid content (e.g., >15%), pre-extract 1 gram of powdered material with 10 mL of hexane. Vigorously mix and centrifuge. Discard the hexane supernatant. Air-dry the plant material pellet.

-

Extraction: Add 10 mL of 80% ethanol or 80% acetonitrile to 1 gram of powdered plant material.[4]

-

Incubation: Vigorously mix the suspension at room temperature for 2 hours using a shaker.

-

Centrifugation: Centrifuge the dispersion for 30 minutes at 3000 rpm to pellet the solid material.[4]

-

Collection: Carefully collect the supernatant, which contains the crude isoflavonoid extract.

-

Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to yield the crude extract.

-

Sample Preparation for Analysis: Re-dissolve the dried extract in a known volume of 80% methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for separating and quantifying isoflavones from a prepared extract.

Materials and Reagents:

-

Filtered isoflavonoid extract

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Acetonitrile + 0.1% glacial acetic acid

-

Mobile Phase B: Water + 0.1% glacial acetic acid

-

Isoprunetin and Genistein analytical standards

Procedure:

-

Chromatographic Conditions:

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for Isoprunetin and Genistein. Inject each standard into the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.

-

Sample Analysis: Inject a known volume (e.g., 10-20 µL) of the filtered plant extract onto the HPLC column.

-

Quantification: Identify the peaks for Genistein and Isoprunetin in the sample chromatogram by comparing retention times with the standards. Calculate the concentration of each compound in the extract by comparing their peak areas to the respective standard curves.

Protocol 3: Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol outlines a spectrophotometric assay to measure the activity of CHS, a key entry-point enzyme in the pathway.

Materials and Reagents:

-

Plant protein extract

-

0.1 M Borate buffer (pH 8.0)

-

Substrate 1: 4-Coumaroyl-CoA solution

-

Substrate 2: Malonyl-CoA solution

-

Spectrophotometer capable of reading in the UV range (e.g., 370 nm)

Procedure:

-

Protein Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 0.1 M borate buffer with protease inhibitors and reducing agents like 2-mercaptoethanol). Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.[10]

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the borate buffer and the plant protein extract.

-

Initiate Reaction: Start the reaction by adding the substrates, 4-coumaroyl-CoA and malonyl-CoA. The final concentrations should be optimized but are typically in the range of 10-50 µM.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at approximately 370 nm. This wavelength corresponds to the formation of the naringenin chalcone product.[10]

-

Calculate Activity: Use the molar extinction coefficient of naringenin chalcone to calculate the rate of product formation. Enzyme activity can be expressed as µmol of product formed per minute per mg of protein (specific activity).

References

- 1. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Please Log In [ir.lib.uwo.ca]

- 6. researchgate.net [researchgate.net]

- 7. Cytosine Methylation of Isoflavone Synthase Gene in the Genic Region Positively Regulates Its Expression and Isoflavone Biosynthesis in Soybean Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of DNA Methylation in Peanut Leaves and Roots: Uncovering the Molecular Mechanisms for Increased Yield After Single‐Seed Sowing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scienceopen.com [scienceopen.com]

Isoprunetin: A Technical Guide to Its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprunetin, a naturally occurring O-methylated isoflavone, has garnered increasing interest within the scientific community for its potential pharmacological activities. As a derivative of genistein, Isoprunetin shares a similar chemical backbone but exhibits distinct physicochemical properties that may influence its bioavailability and biological effects. This technical guide provides an in-depth overview of the known natural sources of Isoprunetin, detailed methodologies for its extraction and quantification, and a summary of the current understanding of its biosynthesis, metabolism, and putative signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of isoflavone-based therapeutics.

Natural Sources and Occurrence of Isoprunetin

Isoprunetin, systematically named 5-methoxy-7,4'-dihydroxyisoflavone, is a less common isoflavone compared to its precursor, genistein. Its natural occurrence has been identified in a limited number of plant species, primarily within the Fabaceae and Rosaceae families.

Table 1: Natural Sources of Isoprunetin

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Rosaceae | Cotoneaster | Cotoneaster simonsii | Not specified | [1][2][3][4] |

| Fabaceae | Laburnum | Laburnum anagyroides | Not specified | [5] |

While these plants are confirmed sources, quantitative data on the concentration of Isoprunetin in various plant tissues remain scarce in the currently available literature. Further phytochemical screening and quantitative analyses are necessary to establish the distribution and concentration of Isoprunetin within these and other plant species.

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and quantification of Isoprunetin from plant matrices require robust and validated analytical methods. While a specific, universally adopted protocol for Isoprunetin does not exist, methodologies developed for other isoflavones can be adapted and optimized.

Extraction of Isoprunetin from Plant Material

Objective: To extract Isoprunetin from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, seeds of Cotoneaster simonsii or Laburnum anagyroides)

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Whatman No. 1 filter paper or equivalent

Protocol:

-

Weigh 1 gram of finely powdered plant material and place it in a conical flask.

-

Add 20 mL of 80% methanol to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

-

Combine the supernatants and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Redissolve the crude extract in a known volume of methanol for further analysis.

Quantification of Isoprunetin by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of Isoprunetin in the crude extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:

-

0-5 min: 10% A

-

5-25 min: 10-50% A

-

25-30 min: 50-10% A

-

30-35 min: 10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Approximately 260 nm (based on the UV absorption maximum of the isoflavone chromophore).

-

Column Temperature: 30°C

Protocol:

-

Standard Preparation: Prepare a stock solution of Isoprunetin standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Filter the redissolved crude extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample extract into the HPLC system.

-

Quantification: Identify the Isoprunetin peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Isoprunetin in the sample by interpolating its peak area on the calibration curve.

Table 2: HPLC Method Validation Parameters (Hypothetical)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

Biosynthesis and Metabolism

Biosynthesis of Isoprunetin

Isoprunetin is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[6][7][8][9] The biosynthesis of isoflavones is a branch of the general flavonoid pathway. The immediate precursor to Isoprunetin is genistein. The final step in the biosynthesis of Isoprunetin is the O-methylation of the hydroxyl group at the C-5 position of genistein. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the specific OMT responsible for the 5-O-methylation of genistein to form Isoprunetin has not been definitively characterized in Cotoneaster or Laburnum, similar enzymes have been identified in other plants that catalyze the methylation of flavonoids.[1][2][10][11]

Caption: Biosynthetic pathway of Isoprunetin.

Metabolism of Isoprunetin

The in vivo metabolism of Isoprunetin has not been extensively studied. However, based on the metabolic fate of other isoflavones like genistein and daidzein, it is anticipated that Isoprunetin undergoes phase I and phase II metabolism in humans and animals.[12][13][14][15]

-

Phase I Metabolism: This may involve hydroxylation, demethylation, or other oxidative reactions catalyzed by cytochrome P450 enzymes in the liver.

-

Phase II Metabolism: The primary metabolic route is likely conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble metabolites that can be readily excreted in urine and bile.

Further research, including in vitro studies with liver microsomes and in vivo animal studies, is required to elucidate the specific metabolic pathways and identify the major metabolites of Isoprunetin.

Signaling Pathways and Molecular Targets

The specific signaling pathways and molecular targets of Isoprunetin are not yet well-defined. However, studies on its precursor, genistein, and other related isoflavones provide insights into its potential mechanisms of action. Genistein is known to interact with a multitude of cellular targets, including estrogen receptors, protein tyrosine kinases, and topoisomerase II, thereby influencing various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[16][17]

Given the structural similarity, Isoprunetin may share some of these targets. The presence of the 5-methoxy group in Isoprunetin, however, alters its lipophilicity and electronic properties, which could lead to differences in target affinity and biological activity compared to genistein. Research into the specific protein-protein interactions and signaling cascades modulated by Isoprunetin is a promising area for future investigation.[17][18][19][20][21][22][23]

Caption: Putative signaling pathways of Isoprunetin.

Conclusion

Isoprunetin is a naturally occurring isoflavone with potential for further investigation as a bioactive compound. This guide has summarized the current knowledge on its natural sources, analytical methodologies, and biological context. While foundational information is available, significant research gaps remain, particularly in the areas of quantitative occurrence, specific and validated analytical protocols, and a detailed understanding of its metabolic fate and molecular mechanisms of action. Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of Isoprunetin.

References

- 1. mdpi.com [mdpi.com]

- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OASIS Repository@POSTECHLIBRARY: Systematic Engineering of Genistein Biosynthetic Pathway through Genetic Regulators and Combinatorial Enzyme Screening [poasis.postech.ac.kr]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic analysis of O-methyltransferase gene family and identification of potential members involved in the formation of O-methylated flavonoids in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of in vitro and in vivo metabolites of isoimperatorin using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioivt.com [bioivt.com]

- 14. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. Drug Target Protein-Protein Interaction Networks: A Systematic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 18. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifechemicals.com [lifechemicals.com]

The Multifaceted Mechanism of Action of Prunetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone found in various plants including Prunus yedoensis, pea roots, and red clover, has emerged as a promising bioactive compound with a diverse range of pharmacological activities.[1][2] Extensive research has highlighted its potential as an anti-inflammatory, anticancer, antioxidant, and neuroprotective agent.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the multifaceted effects of Prunetin, with a focus on its impact on key signaling pathways, cellular processes, and therapeutic targets. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

Prunetin exerts its biological effects through the modulation of a complex network of signaling pathways and cellular processes. The primary mechanisms identified to date include the potent inhibition of inflammatory cascades, induction of apoptosis and cell cycle arrest in cancer cells, and regulation of oxidative stress.

Anti-inflammatory Effects

Prunetin has demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Prunetin has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1]

A central mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Prunetin has been observed to modulate the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1] This leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][5] Furthermore, in human nasal epithelial cells, Prunetin has been shown to inactivate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway, a key upstream regulator of NF-κB.[6][7]

Anticancer Activity

Prunetin exhibits promising anticancer potential through multiple mechanisms, primarily centered on the induction of apoptosis and regulation of the cell cycle.

Apoptosis Induction: Prunetin triggers programmed cell death in cancer cells via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[8][9] This activates the caspase cascade, including caspase-3 and caspase-9, culminating in apoptosis.[9] In human osteosarcoma MG-63 cells, Prunetin treatment stimulated apoptosis through the enhancement of Bax and caspases.[9]

Cell Cycle Arrest: Prunetin can halt the proliferation of cancer cells by inducing cell cycle arrest. It has been reported to arrest the cell cycle at the G2/M phase by downregulating the expression of key regulatory proteins such as Cyclin-dependent kinase 1 (CDK1)/Cell division cycle 2 (CDC2) and Cyclin B1.[8]

Inhibition of Oncogenic Signaling Pathways: The anticancer effects of Prunetin are also mediated by its ability to suppress critical oncogenic signaling pathways. Mechanistic studies have revealed that Prunetin inhibits the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, both of which are crucial for cancer cell proliferation and survival.[3][8]

In gastric cancer cells, Prunetin has been shown to induce necroptosis, a form of programmed necrosis, through the activation of Receptor-Interacting Protein Kinase 3 (RIPK3).[10][11] This is associated with the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[10]

Antioxidant Properties

Prunetin demonstrates significant antioxidant activity, which contributes to its protective effects in various pathological conditions. In a mouse model of lung cancer, Prunetin treatment increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in leukocytes, while decreasing lipid peroxidation.[5] This antioxidant capacity helps to mitigate oxidative stress, a key factor in the pathogenesis of cancer and inflammatory diseases.[3][5]

Quantitative Data on Prunetin's Biological Activities

The following tables summarize the quantitative data from various studies investigating the biological effects of Prunetin.

Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Prunetin

| Cell Line | Biological Effect | Assay | Concentration | Results | Reference |

| Human Osteosarcoma MG-63 cells | Apoptosis induction | - | 20 and 25 µM | Stimulated apoptosis through enhancement of Bax and caspases, and decreased Bcl-2. | [9] |

| AGS Gastric Cancer Cells | Cytotoxicity | MTT Assay | 0, 10, 20, 40, 80, 100 µM | Inhibited cell growth in a dose-dependent manner. | [10] |

| RAW 264.7 Macrophages | Inhibition of NO and PGE2 production | Promoter Assay | - | Suppressed iNOS and COX-2 at the transcriptional level. | [1] |

Table 2: In Vivo Effects of Prunetin

| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |

| Swiss Albino Mice | Benzo(a)pyrene-induced lung cancer | 30 mg/kg | 12 and 18 weeks | Decreased carcinoembryonic antigen (CEA) and related metabolites. | [5][9] |

| Male Wistar Rats | Diethylnitrosamine-induced liver cancer | 100 µM/kg | 16 weeks | Delayed liver cancer growth, downregulated cyclin-D1, and upregulated Bcl-2, Bax, caspase-3, and caspase-9. | [9] |

| Male Drosophila melanogaster | Lifespan and metabolism | - | Chronic | Increased median survival by 3 days, increased climbing activity by 54%, increased Sir2 expression by 22%, and elevated AMPK activation by 51%. | [12] |

| Rats | Isoproterenol-induced myocardial infarction | 20 mg/kg | 19 days | Lowered lipid peroxidation and improved antioxidant system function. | [13] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Prunetin.

Caption: Prunetin's anti-inflammatory mechanism via inhibition of the TLR4/MyD88/NF-κB pathway.

Caption: Prunetin-induced apoptosis through intrinsic and extrinsic pathways.

Caption: Prunetin inhibits cancer cell proliferation by targeting PI3K/Akt/mTOR, MAPK/ERK pathways and inducing G2/M arrest.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the mechanism of action of Prunetin.

In Vivo Lung Cancer Model[5]

-

Animal Model: Healthy Swiss albino mice.

-

Induction of Lung Cancer: Administration of benzo(a)pyrene (BaP) dissolved in corn oil via oral gavage.

-

Treatment Groups:

-

Control group.

-

BaP-treated group (cancer model).

-

Prunetin pre-supplemented group (30 mg/kg body weight Prunetin for 18 weeks, with BaP co-administration).

-

Prunetin post-supplemented group.

-

-

Analysis:

-

Hematological and Immunological Parameters: White blood cell count, phagocytic activity, and avidity index. Levels of immunoglobulins (IgG, IgA, IgM) were quantified using ELISA kits.

-

Oxidative Stress Markers: Superoxide dismutase (SOD) and catalase (CAT) levels, and lipid peroxidation in leukocytes.

-

Metabolizing Enzymes: γ-Glutamyl transpeptidase, lactate dehydrogenase, aryl hydrocarbon hydroxylase, and 5' nucleotidase levels.

-

Tumor and Inflammatory Markers: Carcinoembryonic antigen (CEA) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) were measured from lung tissue homogenates using ELISA kits.

-

Histopathology: Lung tissues were fixed in 10% formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

In Vitro Gastric Cancer Cell Studies[10]

-

Cell Lines: AGS human gastric cancer cells and HaCaT normal human keratinocytes.

-

Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of Prunetin (0, 10, 20, 40, 80, 100 µM) for 24 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Death Analysis (Annexin V/PI Staining): AGS cells were treated with Prunetin (0, 20, 40, 80 µM) for 24 hours. The mode of cell death (apoptosis vs. necroptosis) was determined by staining with Annexin V-APC and Propidium Iodide (PI) followed by flow cytometry. Co-treatment with the necroptosis inhibitor, necrostatin-1 (Nec-1), was used for confirmation.

-

Western Blot Analysis: To investigate the molecular mechanism, the expression levels of key proteins were analyzed. AGS cells were treated with Prunetin, and cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against proteins such as RIPK3, phospho-RIPK3, MLKL, phospho-MLKL, JNK, phospho-JNK, p38, and ERK.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using a fluorescent probe. The role of JNK activation in ROS generation was assessed by co-treatment with a specific JNK inhibitor (SP600125).

Conclusion

Prunetin is a promising natural isoflavone with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, cancer cell proliferation, and survival underscores its therapeutic potential. The comprehensive data presented in this guide, including quantitative analyses, signaling pathway diagrams, and detailed experimental protocols, provide a solid foundation for further research and development of Prunetin as a novel therapeutic agent for a range of human diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in more complex preclinical models and eventually in human clinical trials to fully elucidate its efficacy and safety profile.

References

- 1. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prunetin - Wikipedia [en.wikipedia.org]

- 3. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phytoestrogen prunetin affects body composition and improves fitness and lifespan in male Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prunetin Protective Effect in Wistar Rats Against Isoproterenol-Induced Myocardial Infarction via Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprunetin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprunetin, a naturally occurring O-methylated isoflavone, is emerging as a compound of significant interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory activities. As a derivative of genistein, isoprunetin shares a structural backbone with many well-studied flavonoids, suggesting a range of biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on the antioxidant and anti-inflammatory mechanisms of isoprunetin. We will delve into its modulation of key signaling pathways, summarize available quantitative data, and outline detailed experimental protocols for relevant assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation and oxidative stress are intricately linked pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel therapeutic agents that can modulate these pathways with high efficacy and minimal side effects is a critical endeavor in modern medicine. Isoflavones, a class of phytoestrogens found in various plants, have long been recognized for their health-promoting benefits. Isoprunetin (5-O-Methylgenistein) is an O-methylated isoflavone with the chemical formula C16H12O5[1][2]. Its structure, characterized by a flavone backbone, is believed to be central to its biological activities[2]. While research on isoprunetin is not as extensive as that on its parent compound, genistein, or the related flavonoid, isorhamnetin, existing studies suggest significant potential as an antioxidant and anti-inflammatory agent. This document aims to consolidate the available technical information on isoprunetin to serve as a resource for researchers and professionals in drug discovery and development.

Antioxidant Properties of Isoprunetin

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to disease pathogenesis. Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.

Quantitative Antioxidant Activity

Quantitative data on the antioxidant activity of isoprunetin is crucial for evaluating its potency. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of free radicals in an in vitro assay.

| Assay | Isoprunetin IC50 (µM) | Reference Compound | Reference IC50 (µM) | Notes |

| DPPH Radical Scavenging | Data not available | Quercetin | ~5-20 | The DPPH assay is a common method to assess the free radical scavenging ability of a compound. |

| ABTS Radical Scavenging | Data not available | Trolox | ~10-50 | The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. |

| Cellular Antioxidant Activity (CAA) | Data not available | Quercetin | Varies | This assay measures antioxidant activity within a cellular environment, providing more biologically relevant data. |

Note: Direct quantitative antioxidant data for isoprunetin is limited in the currently available literature. The table is structured to incorporate data as it becomes available. For comparative purposes, typical IC50 ranges for the well-studied flavonoid quercetin are provided.

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation : Dissolve isoprunetin in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure :

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add an equal volume of the isoprunetin dilutions to the wells.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or quercetin).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of isoprunetin.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation : Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare serial dilutions of isoprunetin as described for the DPPH assay.

-

Assay Procedure :

-

Add a large volume of the diluted ABTS•+ solution to each cuvette or well.

-

Add a small volume of the isoprunetin dilutions.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Properties of Isoprunetin

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key driver of many diseases. Isoprunetin is thought to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Quantitative Anti-inflammatory Activity

The anti-inflammatory effects of isoprunetin can be quantified by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

| Assay | Cell Line | Stimulus | Isoprunetin IC50 (µM) | Measured Endpoint |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | Inhibition of nitrite accumulation in the cell culture supernatant. |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | RAW 264.7 | LPS | Data not available | Inhibition of cytokine secretion measured by ELISA. |

| COX-2 and iNOS Expression | RAW 264.7 | LPS | Data not available | Inhibition of protein expression measured by Western Blot. |

Experimental Protocols for Anti-inflammatory Assays

This is a widely used model to screen for anti-inflammatory compounds.

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding : Seed the cells in 96-well plates (for NO and viability assays) or larger plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment :

-

Pre-treat the cells with various concentrations of isoprunetin for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

-

-

Endpoint Analysis :

-

Nitric Oxide (NO) Assay : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

ELISA : Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.

-

Western Blot : Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, MAPKs).

-

RT-qPCR : Isolate total RNA and perform reverse transcription-quantitative PCR to measure the mRNA expression levels of inflammatory genes.

-

Cell Viability Assay (e.g., MTT or WST-8) : To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay in parallel.

-

Signaling Pathways Modulated by Isoprunetin

The antioxidant and anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. Based on the activities of structurally similar compounds like prunetin and genistein, isoprunetin is hypothesized to modulate the Nrf2/HO-1 and NF-κB pathways.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. It is plausible that isoprunetin, like other flavonoids, can activate this pathway, thereby enhancing the cell's antioxidant capacity.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. Many flavonoids inhibit inflammation by suppressing the NF-κB pathway, often by inhibiting IKK activation or IκBα degradation. Prunetin, a compound structurally related to isoprunetin, has been shown to inhibit the NF-κB pathway[3][4].

Conclusion and Future Directions

Isoprunetin is a promising isoflavone with the potential for significant antioxidant and anti-inflammatory activities. While direct experimental evidence for its efficacy and mechanisms of action is still emerging, its structural similarity to well-characterized flavonoids like genistein and prunetin provides a strong rationale for further investigation. For drug development professionals, isoprunetin represents a lead compound that warrants more in-depth preclinical evaluation.

Future research should focus on:

-

Quantitative Analysis : Determining the IC50 values of isoprunetin in a variety of antioxidant and anti-inflammatory assays to establish its potency.

-

Mechanism of Action : Elucidating the precise molecular targets and signaling pathways modulated by isoprunetin, particularly its effects on the Nrf2 and NF-κB pathways.

-

In Vivo Studies : Evaluating the efficacy of isoprunetin in animal models of diseases driven by oxidative stress and inflammation.

-

Structure-Activity Relationship : Comparing the activity of isoprunetin with its parent compound, genistein, and other methylated derivatives to understand the role of O-methylation in its biological activity.

A thorough investigation of these areas will be critical in unlocking the full therapeutic potential of isoprunetin.

References

Isoprunetin: A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprunetin, an O-methylated isoflavone, has garnered significant attention in the scientific community for its potential therapeutic applications. As a member of the flavonoid family, Isoprunetin is a naturally occurring bioactive compound found in various plants.[1][2][3] Preclinical studies have demonstrated its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] This technical guide provides a comprehensive overview of the existing in vitro and in vivo research on Isoprunetin, with a focus on its anticancer properties. We will delve into its mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates.

Anticancer Effects of Isoprunetin

Isoprunetin exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[4] These actions are orchestrated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Isoprunetin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane.[1] This results in the release of pro-apoptotic proteins like cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[1] Isoprunetin promotes this pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.[6]

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[1] Caspase-8 then directly activates executioner caspases.

Cell Cycle Arrest

In addition to inducing apoptosis, Isoprunetin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that Isoprunetin can arrest the cell cycle at the G2/M phase.[7] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, Isoprunetin has been observed to downregulate cyclin-D1 protein expression.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Isoprunetin (Prunetin).

Table 1: In Vitro Anticancer Activity of Isoprunetin

| Cancer Type | Cell Line | Concentration(s) | Key Findings |

| Gastric Cancer | AGS | 50, 75, 150 μM | Dose- and time-dependent inhibition of cell growth.[5][7] |

| Liver Cancer | Hep3B | 10, 20, 40 μM | Induction of apoptosis via activation of PARP, caspase-3, and caspase-9; cell cycle arrest at G2/M phase; inhibition of the Akt/mTOR pathway.[7] |

Table 2: In Vivo Anticancer Activity of Isoprunetin

| Cancer Model | Animal Model | Treatment Regimen | Key Findings |

| Benzo(a)pyrene-induced Lung Cancer | Swiss albino mice | 30 mg/kg (oral) | Increased white blood cell count, phagocytic activity, and avidity index; decreased levels of immunoglobulins, metabolizing enzymes, tumor marker CEA, and pro-inflammatory markers (TNF-α, IL-6, IL-1β).[8] |

Signaling Pathways Modulated by Isoprunetin

Isoprunetin's anticancer effects are mediated through its interaction with key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most significant cascades affected by Isoprunetin.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12] In many cancers, this pathway is hyperactivated, promoting tumor progression. Isoprunetin has been shown to suppress this pathway, contributing to its anticancer effects.[4][7] By inhibiting the PI3K/Akt/mTOR pathway, Isoprunetin can reduce cancer cell proliferation and induce apoptosis.[7]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[13][14][15][16] The MAPK family includes several key kinases such as ERK, JNK, and p38. Dysregulation of the MAPK pathway is a common feature of many cancers. Isoprunetin has been shown to modulate MAPK signaling, contributing to its anticancer activity.[4]

Other Biological Activities

Beyond its anticancer effects, Isoprunetin exhibits a range of other beneficial biological activities.

-

Anti-inflammatory Effects: Isoprunetin has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[5][8]

-

Antioxidant Activity: As a flavonoid, Isoprunetin possesses antioxidant capabilities, enabling it to scavenge free radicals and protect cells from oxidative damage.[8]

-

Neuroprotective Potential: Emerging research suggests that Isoprunetin may have neuroprotective effects, although this area requires further investigation.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Isoprunetin.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][17][18]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

-

Treatment: Treat the cells with various concentrations of Isoprunetin (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][17]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19] Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry is used to quantify the percentage of apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with Isoprunetin for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[20][21][22][23][24]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Isoprunetin and harvest as described above.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[22]

-

Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.[22]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[25][26][27][28]

Protocol:

-

Protein Extraction: Lyse Isoprunetin-treated cells and determine protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspase-3, Akt, p-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of Isoprunetin in a living organism.[29][30][31][32]

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[29]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (vehicle control and Isoprunetin-treated groups). Administer Isoprunetin via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Conclusion

Isoprunetin is a promising natural compound with significant anticancer potential demonstrated in a variety of in vitro and in vivo models. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt/mTOR and MAPK highlights its multifaceted mechanism of action. Furthermore, its anti-inflammatory and antioxidant properties may contribute to its overall therapeutic benefit. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic utility of Isoprunetin. Future studies should focus on elucidating its detailed molecular targets, optimizing its bioavailability, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. cusabio.com [cusabio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abnormal activation of NF‐κB and MAPK signaling pathways affect osimertinib resistance and influence the recruitment of myeloid‐derived suppressor cells to shape the immunosuppressive tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. scribd.com [scribd.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. edspace.american.edu [edspace.american.edu]

- 29. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Isoprunetin: From Plant to Pure Compound - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprunetin, a naturally occurring O-methylated isoflavone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed application notes and experimental protocols for the isolation and purification of isoprunetin from plant sources. The methodologies described are based on established techniques for flavonoid separation and are intended to guide researchers in obtaining high-purity isoprunetin for further investigation.

Data Presentation: Quantitative Overview of Flavonoid Extraction and Purification

The following tables summarize quantitative data from studies on the extraction and purification of flavonoids from Sophora flavescens, a known source of isoprunetin, and other related compounds. This data provides a benchmark for expected yields and purity levels.

Table 1: Extraction Yields of Flavonoids from Sophora flavescens

| Extraction Method | Target Analyte | Yield | Plant Material | Reference |

| Mechanochemical-Promoted Extraction | Total Flavonoids | 35.17 mg/g | Roots | [1][2] |

| Ultrasound-Assisted Ionic Liquid Extraction | Five Prenylated Flavonoids (total) | 7.38 mg/g | Roots | |

| Microwave-Assisted Extraction | Oxymatrine* | 14.37 mg/g | Roots | [3] |

*Note: Oxymatrine is an alkaloid, but its extraction from the same plant provides a reference for extraction efficiency.

Table 2: Purification Purity of Isoprunetin and Related Flavonoids

| Purification Method | Compound | Purity Achieved | Source | Reference |

| Counter-Current Chromatography | Isorhamnetin 3-sulphate | > 97% | Flaveria bidentis | [1] |

| Preparative HPLC | Formononetin | > 96% | Sophora flavescens |

Experimental Protocols

The following protocols are detailed methodologies for the isolation and purification of isoprunetin. The extraction protocol is based on methods used for total flavonoids from Sophora flavescens, and the purification protocol is a composite based on preparative HPLC methods for similar flavonoids.

Protocol 1: Extraction of Isoprunetin from Sophora flavescens

This protocol is adapted from the mechanochemical-promoted extraction method, which has shown high efficiency for total flavonoid extraction from Sophora flavescens[1][2].

Materials and Reagents:

-

Dried roots of Sophora flavescens

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Planetary ball mill

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried roots of Sophora flavescens into a fine powder.

-

Mechanochemical Treatment:

-

Mix the powdered plant material with 15% (w/w) of Na₂CO₃.

-

Place the mixture in the grinding jars of a planetary ball mill.

-

Grind the mixture at 440 rpm for 17 minutes.

-

-

Aqueous Extraction:

-

Transfer the ground mixture to an extraction vessel.

-

Add deionized water at a solvent-to-solid ratio of 25 mL/g.

-

Stir the mixture at room temperature for 20 minutes.

-

-

pH Adjustment and Precipitation:

-

Adjust the pH of the extract to 6.0 using HCl to precipitate the flavonoids.

-

-

Separation and Concentration:

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the crude flavonoid extract.

-

Alternatively, filter the mixture through a Buchner funnel.

-

Wash the pellet/residue with deionized water.

-

Dry the crude extract.

-

-

Crude Extract Yield Determination: Weigh the dried crude extract to determine the yield.

Protocol 2: Purification of Isoprunetin using Preparative HPLC

This protocol provides a general framework for the purification of isoprunetin from the crude extract using preparative High-Performance Liquid Chromatography (HPLC). Optimization of the mobile phase and gradient may be required for optimal separation.

Materials and Reagents:

-

Crude isoprunetin extract

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or acetic acid (for mobile phase modification)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in a minimal amount of methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Method Development (Analytical Scale - Optional but Recommended):

-

Develop an analytical HPLC method using a C18 column to determine the optimal mobile phase composition and gradient for separating isoprunetin from other components in the crude extract. A common mobile phase for flavonoids is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

-

Preparative HPLC Separation:

-

Column: YMC C18 column (250 mm × 10.0 mm, i.d., 5μm) or equivalent.

-

Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid. For example:

-

Solvent A: 0.1% acetic acid in water

-

Solvent B: Methanol

-

Gradient: Start with a suitable percentage of B (e.g., 70%), and increase linearly to a higher percentage over a set time to elute the compounds of interest.

-

-

Flow Rate: 5 mL/min.

-

Detection: UV at a wavelength determined from the analytical run (e.g., 276 nm).

-

Injection Volume: Inject the filtered sample solution onto the column. The volume will depend on the concentration and the column capacity.

-

-

Fraction Collection: Collect the fractions corresponding to the isoprunetin peak as determined by the retention time from the analytical run.

-

Purity Analysis and Solvent Removal:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions.

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified isoprunetin.

-

-

Final Product Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Involving Isoprunetin

Isoprunetin has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.

Caption: Isoprunetin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: Isoprunetin's anticancer effect through PI3K/Akt pathway inhibition.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire process from plant material to purified isoprunetin.

Caption: Workflow for the isolation and purification of isoprunetin.

References

Preparing Isoprunetin Stock Solutions for In Vitro Assays: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprunetin, a naturally occurring isoflavone, has garnered significant interest in biomedical research for its potential therapeutic properties. As with any in vitro study, the accurate and reproducible preparation of test compound stock solutions is paramount to ensure the reliability and validity of experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of Isoprunetin stock solutions for use in a variety of in vitro assays.

Physicochemical Properties of Isoprunetin

A thorough understanding of the physicochemical properties of Isoprunetin is essential for proper handling and solution preparation. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | N/A |

| Molecular Weight | 284.26 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility in DMSO | Information not available | N/A |

| Solubility in Ethanol | Information not available | N/A |

| Water Solubility | Limited | N/A |

Recommended Solvents and Stock Solution Preparation

Due to its limited aqueous solubility, Isoprunetin should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose. High-purity, anhydrous DMSO should be used to minimize degradation of the compound.

Protocol for Preparing a 10 mM Isoprunetin Stock Solution in DMSO:

-

Materials:

-

Isoprunetin powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Equilibrate the Isoprunetin powder to room temperature before opening the container to prevent condensation.

-

Accurately weigh out a precise amount of Isoprunetin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.84 mg of Isoprunetin (Molecular Weight = 284.26 g/mol ).

-

Transfer the weighed Isoprunetin to a sterile amber microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

-

Vortex the solution thoroughly until the Isoprunetin is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but prolonged heating should be avoided.

-

Once dissolved, the stock solution should be clear and free of any visible particulates.

-

Storage and Stability of Stock Solutions

Proper storage of Isoprunetin stock solutions is critical to maintain their integrity and ensure experimental consistency.

-

Long-term Storage: Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for several months. While specific stability data for Isoprunetin is limited, it is a common practice for flavonoid stock solutions to be stable for at least 3-4 months under these conditions.[1]

-

Short-term Storage: For immediate use, a working stock solution can be stored at 4°C for a few days, protected from light.

It is highly recommended to perform periodic quality control checks on the stock solution, especially if it has been stored for an extended period.

Working Solution Preparation for In Vitro Assays